molecular formula C10H16N2O B6272354 N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide CAS No. 1869702-65-7

N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide

Cat. No.: B6272354
CAS No.: 1869702-65-7
M. Wt: 180.2
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Description

N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol It is known for its unique spirocyclic structure, which consists of a cyclopropyl group attached to a 5-azaspiro[24]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide typically involves the reaction of cyclopropylamine with a suitable spirocyclic precursor. One common method involves the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxylate
  • N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxylamide
  • N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxylhydrazide

Uniqueness

N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide is unique due to its specific spirocyclic structure and the presence of a cyclopropyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

1869702-65-7

Molecular Formula

C10H16N2O

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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